Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
CAS No.: 1360949-97-8
Cat. No.: VC8070160
Molecular Formula: C51H41ClP2Ru
Molecular Weight: 852.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360949-97-8 |
|---|---|
| Molecular Formula | C51H41ClP2Ru |
| Molecular Weight | 852.3 g/mol |
| Standard InChI | InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 |
| Standard InChI Key | GXBLCXGMSHOUEG-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
| Canonical SMILES | C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Introduction
Structural and Chemical Properties
The compound features a pseudo-octahedral geometry with a η⁵-3-phenylindenyl ligand, two triphenylphosphine (PPh₃) ligands, and a chloride ion. The 3-phenyl substituent on the indenyl ring introduces steric bulk and electronic modulation, which stabilizes the complex and influences its catalytic behavior . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 852.36 g/mol |
| Solubility | Chloroform, Dichloromethane |
| Stability | Air-stable, moisture-sensitive |
| Crystal Symmetry | Idealized Cₛ symmetry |
The chloride ligand is labile, enabling substitution reactions that form active catalytic species .
Synthesis and Preparation
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is typically synthesized via alcoholysis of ruthenium metathesis precatalysts. For example, treatment of [RuCl₂(PPh₃)₂(3-phenylindenylidene)] with primary alcohols yields the target complex through a sequence of ligand rearrangements and hydride transfers . Alternative routes involve reacting RuCl₃·xH₂O with 3-phenylindene and PPh₃ in ethanol under reflux .
Key Reaction Pathway:
This method achieves yields >85% with high purity, as confirmed by NMR and X-ray crystallography .
Catalytic Applications
Allylic Alcohol Isomerization
The complex catalyzes the isomerization of allylic alcohols to ketones at room temperature with turnover frequencies (TOFs) up to 550,000 h⁻¹. For example, cinnamyl alcohol converts to acetophenone with 0.25 mol% catalyst loading . Density functional theory (DFT) studies support an oxo-π-allyl mechanism, avoiding ruthenium hydride intermediates .
Mechanistic Highlights:
-
Substrate Coordination: The alcohol binds to Ru, forming a η³-oxo-allyl intermediate.
-
Hydride Transfer: A 1,3-hydride shift occurs, producing the ketone.
-
Catalyst Regeneration: The chloride ligand is reinstated, completing the cycle .
Transfer Hydrogenation
In the presence of 2-propanol, the complex facilitates the reduction of ketones to secondary alcohols with TOFs exceeding 600,000 h⁻¹. This reaction is critical in pharmaceutical synthesis, enabling asymmetric hydrogenation of substrates like acetophenone derivatives .
Representative Data:
| Substrate | Product | TOF (h⁻¹) | Yield (%) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 600,000 | 98 |
| Cyclohexanone | Cyclohexanol | 450,000 | 95 |
Oxidation Reactions
The complex oxidizes secondary alcohols to ketones via Oppenauer-type reactions using acetone as a hydrogen acceptor. This method is highly chemoselective, tolerating functional groups such as esters and amines .
| Supplier | Purity (%) | Price (USD/g) |
|---|---|---|
| Strem Chemicals | 98 | 450 |
| Hunan Russell Chemicals | 98 | 380 |
| Aladdin Scientific | 95 | 200 |
Research Frontiers
Recent studies explore its use in tandem catalysis, such as sequential isomerization-hydrogenation reactions, and modifications to the indenyl ligand to enhance enantioselectivity . Computational models predict that electron-withdrawing substituents on the phenyl ring could further boost catalytic activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume